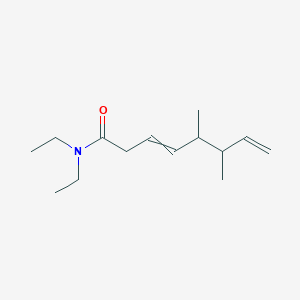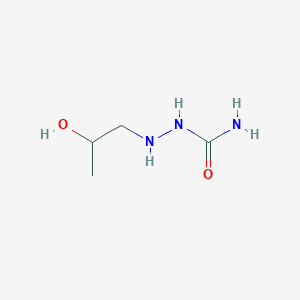
2-(2-Hydroxypropyl)hydrazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Hydroxypropyl)hydrazine-1-carboxamide is a chemical compound that belongs to the class of hydrazine derivatives It is characterized by the presence of a hydrazine group (-NH-NH2) attached to a carboxamide group (-CONH2) and a hydroxypropyl group (-CH2CHOHCH3)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxypropyl)hydrazine-1-carboxamide typically involves the reaction of hydrazine with a suitable carboxylic acid derivative. One common method is the amidation of a carboxylic acid with hydrazine in the presence of a coupling reagent or catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or water to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Hydroxypropyl)hydrazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazine derivatives.
Substitution: The hydroxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted hydrazine carboxamides.
Wissenschaftliche Forschungsanwendungen
2-(2-Hydroxypropyl)hydrazine-1-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of chemical sensors and as a precursor for the synthesis of functional materials.
Wirkmechanismus
The mechanism of action of 2-(2-Hydroxypropyl)hydrazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-(2-Hydroxypropyl)hydrazine-1-carboxamide can be compared with other hydrazine derivatives, such as:
Hydrazine-1-carboxamide: Lacks the hydroxypropyl group, which may result in different chemical and biological properties.
2-(2-Hydroxyethyl)hydrazine-1-carboxamide: Similar structure but with a hydroxyethyl group instead of hydroxypropyl, leading to variations in reactivity and applications.
2-(2-Hydroxypropyl)hydrazine-1-thioamide:
Eigenschaften
CAS-Nummer |
53464-22-5 |
|---|---|
Molekularformel |
C4H11N3O2 |
Molekulargewicht |
133.15 g/mol |
IUPAC-Name |
(2-hydroxypropylamino)urea |
InChI |
InChI=1S/C4H11N3O2/c1-3(8)2-6-7-4(5)9/h3,6,8H,2H2,1H3,(H3,5,7,9) |
InChI-Schlüssel |
GWOKSGQTMKOHFT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CNNC(=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



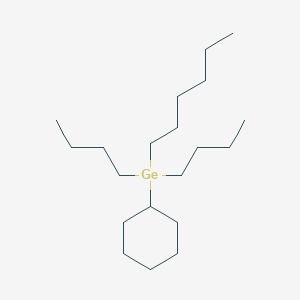

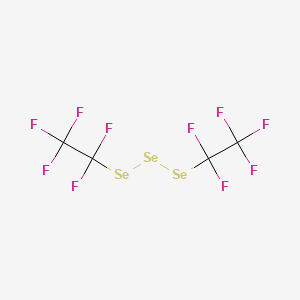
![N-[(1,2-Dihydroacenaphthylen-5-YL)methylidene]hydroxylamine](/img/structure/B14650573.png)
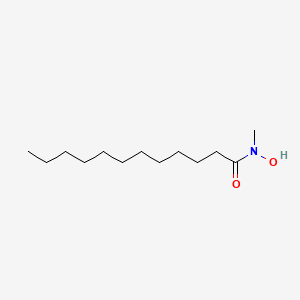
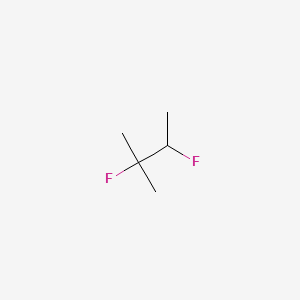
![4-{[3-(Propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}phenol](/img/structure/B14650589.png)
![2,2',2''-[Benzene-1,2,3-triyltris(oxy)]triacetic acid](/img/structure/B14650590.png)
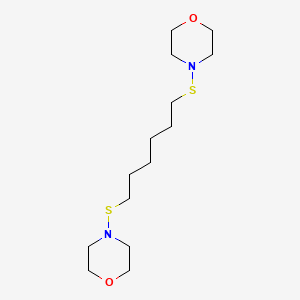

![(NZ)-N-[(2Z)-2-[(2-chlorophenyl)methylidene]cyclohexylidene]hydroxylamine](/img/structure/B14650610.png)
